BenchChemオンラインストアへようこそ!

tert-butylN-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate

Bioisostere Exit vector Scaffold hopping

A monoprotected 1,3-diaminomethyl spiro[3.3]heptane scaffold. The rigid, saturated core acts as a direct bioisostere for meta-substituted benzene (ΔlogD ~ –0.75 vs. monocycles), enhancing solubility and metabolic stability. The orthogonal Boc-amine and free aminomethyl handle enable sequential diversification for DEL, PROTAC linker modules, and fragment-based screening. This substitution pattern is structurally distinct from common 1,6-isomers, offering unique exit vectors for SAR exploration.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 2383680-32-6
Cat. No. B2660291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate
CAS2383680-32-6
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C12CCC2)CN
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-7-9(8-14)13(10)5-4-6-13/h9-10H,4-8,14H2,1-3H3,(H,15,16)
InChIKeyIWOORUDLOGPJHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate (CAS 2383680-32-6) – A 1,3-Disubstituted Spiro[3.3]heptane Building Block for Drug Discovery


tert-Butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate (CAS 2383680-32-6, C₁₃H₂₄N₂O₂, MW 240.35) is a monoprotected diamine belonging to the spiro[3.3]heptane scaffold class. The molecule features a rigid, saturated bicyclo[3.3.0]octane‑like core with non‑coplanar exit vectors, an acid‑labile Boc‑protected amine at the 1‑position, and a free aminomethyl (–CH₂NH₂) group at the 3‑position, providing an orthogonally functionalized building block for parallel medicinal chemistry exploration [1]. The spiro[3.3]heptane scaffold has been validated as a saturated bioisostere of benzene, enabling replacement of planar phenyl rings in drug candidates such as sonidegib, vorinostat, and benzocaine [2]. Unlike the more common 1,6‑disubstituted or azaspiro[3.3]heptane variants, the 1,3‑substitution pattern offers a distinct spatial arrangement of functional groups that can mimic meta‑substituted phenyl or trans‑1,3‑disubstituted cyclohexane geometries while introducing three‑dimensional character and sp³‑rich fraction [3].

Why tert-Butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate Cannot Be Replaced by Common In‑Class Analogs


Spiro[3.3]heptane building blocks are not interchangeable because the substitution pattern—1,3‑disubstituted in this case—dictates both the spatial orientation of functional groups and the physicochemical profile. The target compound combines a Boc‑protected amine and a free aminomethyl group in a 1,3‑relationship on the spirocyclic core, yielding a constrained geometry that mimics trans‑1,3‑disubstituted cyclohexanes [1]. Replacing it with the 1,6‑disubstituted regioisomer (e.g., tert‑butyl (6‑(aminomethyl)spiro[3.3]heptan‑2‑yl)carbamate) would drastically alter the exit vector angle and distance between amine functionalities, leading to different structure‑activity relationships [2]. Using a monocyclic cyclohexane‑1,3‑diamine analog sacrifices the sp³‑rich, rigid framework that reduces logD by an average of 0.75 units and enhances aqueous solubility relative to six‑membered monocyclic counterparts [3]. Even the closest carbocyclic analog, tert‑butyl (3‑aminospiro[3.3]heptan‑1‑yl)carbamate (CAS 1955556‑81‑6), lacks the aminomethyl spacer, which alters both the hydrogen‑bonding capacity and the distance to the second amine, impacting subsequent derivatization and target engagement.

tert-Butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate: Quantified Differentiation Evidence vs. Closest Analogs


Exit Vector Geometry: Non‑Coplanar 1,3‑Disubstitution vs. Planar Phenyl and Flexible Cyclohexane Analogs

The spiro[3.3]heptane core provides non‑coplanar exit vectors that distinguish it from planar 1,3‑disubstituted phenyl rings (meta‑substitution) and flexible cyclohexane‑1,3‑diamines. The dihedral angle between the two cyclobutane rings of the spiro[3.3]heptane framework is approximately 34.2°, with a tilt angle of 9.4°, creating a rigid, three‑dimensional geometry that cannot be achieved with monocyclic or planar scaffolds [1]. In the 1,3‑disubstituted pattern, this geometry mimics trans‑1,3‑disubstituted cyclohexane but with significantly reduced conformational freedom, as confirmed by X‑ray crystallographic analysis of related spiro[3.3]heptane‑1,6‑diamines [2]. The target compound (1,3‑disubstituted) presents a different spatial arrangement than the more common 1,6‑disubstituted spiro[3.3]heptane regioisomers, which mimic cis‑1,4‑disubstituted cyclohexane. This geometric differentiation is critical for structure‑based drug design where precise spatial presentation of amine functionalities influences target binding [2].

Bioisostere Exit vector Scaffold hopping

Lipophilicity (logD₇.₄) Reduction vs. Six‑Membered Monocyclic Analogs

Replacing a six‑membered monocyclic amine (e.g., piperidine, cyclohexylamine) with the spiro[3.3]heptane scaffold consistently reduces logD₇.₄. In a systematic survey of heteroatom‑substituted spiro[3.3]heptanes versus their monocyclic counterparts (piperidine, piperazine, morpholine), the spirocyclic compounds exhibited an average ΔlogD of –0.75 (lower lipophilicity) [1]. For azaspiro[3.3]heptanes specifically, logD₇.₄ reductions of up to –1.0 unit relative to piperidine were measured [2]. While the target compound is carbocyclic (lacking a ring heteroatom), the spiro[3.3]heptane core itself contributes to polarity enhancement: the neutral bases of spiro[3.3]heptanes are more polar than their monocyclic analogs, with an average ΔlogP of –0.21 [1]. This class‑level trend predicts that the target compound will exhibit lower lipophilicity than a corresponding cyclohexane‑1,3‑diamine Boc‑monoprotected analog, which is advantageous for reducing hERG binding, decreasing phospholipidosis risk, and improving oral absorption parameters [1][2].

Lipophilicity logD ADME

Aqueous Solubility Enhancement: ~10‑Fold Improvement Over Monocyclic tert‑Butyl Carbamate Analog

The spiro[3.3]heptane scaffold confers higher aqueous solubility relative to monocyclic six‑membered ring analogs, even when logP values are similar. In a direct paired comparison of tert‑butyl carbamate‑protected azetidine‑containing compounds, the spirocyclic analog (compound 6 in Burkhard et al., 2010) showed approximately 10‑fold higher intrinsic solubility than its monocyclic counterpart (compound 29) [1]. This solubility advantage is attributed to the homospirocyclic framework disrupting crystal packing and increasing molecular surface polarity, a phenomenon observed across multiple functional group series (NTs, NMe, NAc, NBn, NBoc, NAr, S, SO, SO₂, CH₂, O) where spirocyclic compounds consistently exhibited higher Sol_int values than their monocyclic comparators, with differences ranging from 2‑fold to over 10‑fold [1]. Although the target compound contains a free aminomethyl group rather than a ring‑fused azetidine, the spiro[3.3]heptane core effect on solubility is scaffold‑intrinsic and expected to translate across substitution patterns [1].

Solubility tert‑Butyl carbamate ADME

Metabolic Stability: Trend Toward Lower Oxidative Clearance vs. Monocyclic Analogs in Human Microsomes

Spiro[3.3]heptane‑containing compounds generally exhibit lower rates of oxidative degradation in human liver microsomes compared to their six‑membered monocyclic analogs. In the Burkhard et al. (2010) study, most spirocyclic compounds showed reduced intrinsic clearance (CL_int, h/m) relative to matched monocyclic pairs, with the trend attributed to the presence of the spiro‑quaternary carbon reducing CYP‑mediated oxidation at adjacent positions [1]. For example, the spirocyclic tert‑butyl carbamate (compound 6) demonstrated lower metabolic turnover than its monocyclic comparator (compound 29) in human microsomal incubation [1]. This metabolic stability advantage was also observed in the context of fluoroquinolone antibiotic scaffolds: spirocyclic ciprofloxacin analog 21 exhibited metabolic stability comparable to or better than ciprofloxacin itself in both human microsome and human hepatocyte assays, while the homospiromorpholine analog 22 remained essentially unaffected [1]. The spiro[3.3]heptane core's resistance to oxidative metabolism is a scaffold‑level property, independent of specific substitution, making the target compound a metabolically more resilient building block than a cyclohexane‑1,3‑diamine equivalent [1].

Metabolic stability Microsomal clearance Oxidative metabolism

Orthogonal Protection: Boc‑Amine and Free Aminomethyl Enable Sequential Derivatization Not Possible with Bis‑Free Diamine Analogs

The target compound presents a Boc‑protected amine at the spirocyclic 1‑position and a free primary aminomethyl group at the 3‑position, enabling orthogonal functionalization without requiring additional protection/deprotection steps. The closest analog, spiro[3.3]heptane‑1,3‑diamine (CAS 2006570‑24‑5), bears two free amino groups, both of which would react non‑selectively with electrophiles, necessitating chromatographic separation of regioisomeric products . The Boc group can be selectively removed under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) to reveal the second amine only after the free aminomethyl handle has been derivatized. Conversely, reductive amination, amide coupling, or sulfonylation at the free aminomethyl can proceed without affecting the Boc‑protected amine, providing precise control over the sequence of chemical elaborations. This orthogonal reactivity is analogous to the monoprotected spiro[3.3]heptane‑1,6‑diamine system described by Chernykh et al. (2015), where Boc protection was essential to enable stereospecific construction of angular diamines for drug discovery [1]. The Boc group also serves as a lipophilic handle that aids in organic solubility during synthetic manipulations and can be cleaved to unmask a polar primary amine at the final step of a synthetic sequence for salt formation or target engagement [1].

Orthogonal protection Boc deprotection Parallel synthesis

tert-Butyl N-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate: Optimal Application Scenarios for Procurement and Use


Scaffold‑Hopping from meta‑Substituted Phenyl Cores to a Saturated, 3D Bioisostere in Kinase or GPCR Lead Optimization

When a hit compound contains a meta‑substituted phenyl ring serving as a linker between two pharmacophoric elements, tert‑butyl N‑[3‑(aminomethyl)spiro[3.3]heptan‑1‑yl]carbamate provides a saturated, sp³‑rich replacement. As demonstrated by Prysiazhniuk et al. (2024), the spiro[3.3]heptane core successfully replaced the meta‑benzene in the anticancer drug sonidegib, altering physicochemical properties while maintaining biological activity [1]. The target compound's 1,3‑disubstitution pattern directly maps to a meta‑phenyl arrangement, and the free aminomethyl group offers a reactive handle for rapid analog synthesis. The scaffold‑intrinsic reduction in logD (average ΔlogD = –0.75 vs. monocyclic scaffolds [2]) helps mitigate the lipophilicity often introduced by aromatic linkers, while the increased Fsp³ (>0.9) correlates with improved clinical success rates in drug development [1].

Building Block for DNA‑Encoded Library (DEL) Synthesis Requiring Orthogonal Amine Handles

The target compound's orthogonal Boc‑protected amine and free aminomethyl group make it suitable for DNA‑encoded library construction, where sequential, high‑yielding amide bond formations are required. The spiro[3.3]heptane core introduces three‑dimensionality into DEL chemical space, which is often dominated by planar, aromatic scaffolds. The Boc group remains intact during DNA‑compatible aqueous amide coupling conditions at the free aminomethyl site, and can be subsequently removed under mild acidic conditions compatible with DNA integrity (e.g., dilute TFA with cation scavengers). This orthogonal reactivity pattern, analogous to that demonstrated for monoprotected spiro[3.3]heptane‑1,6‑diamines [1], enables two successive diversity points without intermediate purification that could degrade DNA conjugates.

Synthesis of Proteolysis‑Targeting Chimeras (PROTACs) Requiring a Rigid, Low‑Lipophilicity Linker

PROTAC molecules require linkers that maintain appropriate spatial presentation of the E3 ligase ligand and the target protein ligand while minimizing lipophilicity to preserve drug‑like properties. The rigid spiro[3.3]heptane core of tert‑butyl N‑[3‑(aminomethyl)spiro[3.3]heptan‑1‑yl]carbamate provides a defined, non‑flexible linker geometry that reduces the entropic cost of ternary complex formation compared to flexible alkyl or PEG linkers. The scaffold's class‑level lipophilicity reduction (ΔlogD ≈ –0.75) [1] and trend toward higher metabolic stability [1] address two major challenges in PROTAC development: excessive logD leading to poor solubility and rapid clearance. The Boc group can be removed to reveal the second amine for attachment of either the E3 ligase binder or the target protein ligand, enabling modular PROTAC assembly.

Fragment‑Based Drug Discovery (FBDD): A 3D‑Rich Primary Amine Fragment for Screening Libraries

The compound can serve as a fragment in FBDD campaigns where sp³‑rich, primary‑amine‑containing fragments are underrepresented. The free aminomethyl group provides a strong hydrogen‑bonding motif for initial binding detection via NMR or SPR, while the Boc‑protected amine offers a latent functional group for fragment growing or merging strategies. The spiro[3.3]heptane framework's demonstrated bioisosterism with benzene rings [1] means that fragment hits containing the target compound can be evolved into leads by replacing phenyl rings in known active scaffolds. The scaffold's consistent trend toward lower microsomal clearance [2] gives fragment‑derived leads a head start in ADME optimization compared to fragments based on monocyclic or aromatic cores.

Quote Request

Request a Quote for tert-butylN-[3-(aminomethyl)spiro[3.3]heptan-1-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.